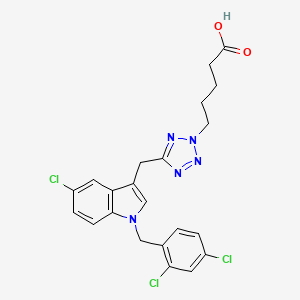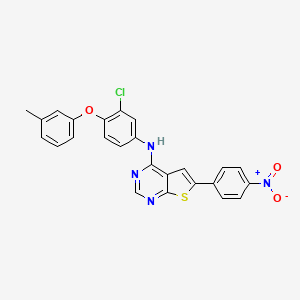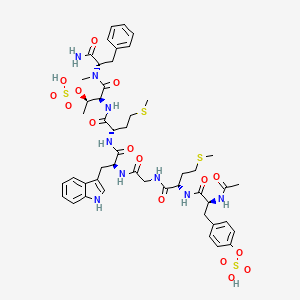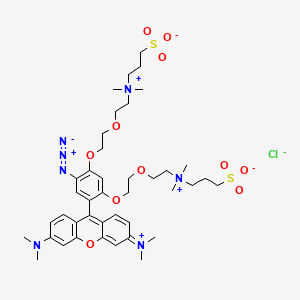
Ritonavir-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ritonavir-d8 is a deuterated form of Ritonavir, a well-known HIV protease inhibitor. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics. Ritonavir itself is used to treat HIV infection and AIDS by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious virus particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir-d8 involves the incorporation of deuterium atoms into the Ritonavir molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ritonavir molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Ritonavir-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Ritonavir-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Used to study the metabolism and pharmacokinetics of Ritonavir.
Medicine: Used in the development of new HIV treatments and in studies of drug interactions.
Industry: Used in the production of deuterated drugs and other compounds
Mécanisme D'action
Ritonavir-d8 exerts its effects by inhibiting the HIV protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this enzyme, this compound prevents the maturation of infectious virus particles, thereby reducing the viral load in patients .
Comparaison Avec Des Composés Similaires
Ritonavir-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ritonavir: The non-deuterated form of this compound.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Lopinavir: Another HIV protease inhibitor with a similar mechanism of action
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in studies of drug metabolism and pharmacokinetics, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C37H48N6O5S2 |
|---|---|
Poids moléculaire |
729.0 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-2,3,4,4,4-pentadeuterio-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i1D3,2D3,24D,33D |
Clé InChI |
NCDNCNXCDXHOMX-CVSIOXHYSA-N |
SMILES isomérique |
[2H][C@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)N(C)CC4=CSC(=N4)C(C)C |
SMILES canonique |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)






![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)

![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
